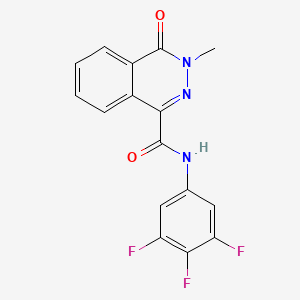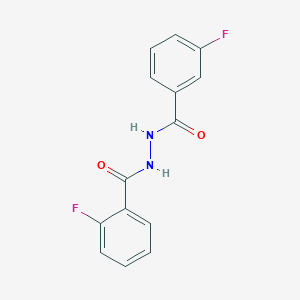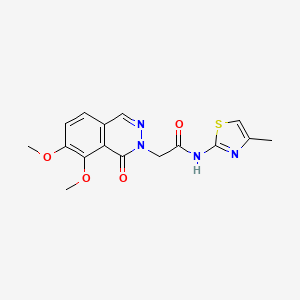![molecular formula C23H26N4O4S B12168551 [4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168551.png)
[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-メチル-2-(3,4,5-トリメトキシフェニル)-1,3-チアゾール-5-イル][4-(ピリジン-2-イル)ピペラジン-1-イル]メタノンは、チアゾール環、トリメトキシフェニル基、ピペラジン部分を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
[4-メチル-2-(3,4,5-トリメトキシフェニル)-1,3-チアゾール-5-イル][4-(ピリジン-2-イル)ピペラジン-1-イル]メタノンの合成には、通常、多段階の有機反応が伴います。反応条件には、多くの場合、ジクロロメタンやエタノールなどの溶媒や、トリエチルアミンや炭酸カリウムなどの触媒の使用が含まれます .
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。このプロセスは、収率と純度が最適化され、多くの場合、連続フローリアクターと自動化システムが用いられて、安定した生産が確保されます。 再結晶化やクロマトグラフィーなどの精製工程が採用されて、所望の品質が得られます .
化学反応の分析
反応の種類
[4-メチル-2-(3,4,5-トリメトキシフェニル)-1,3-チアゾール-5-イル][4-(ピリジン-2-イル)ピペラジン-1-イル]メタノンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用できます。
一般的な試薬と条件
一般的な試薬には、酸、塩基、アセトニトリルやジメチルスルホキシドなどの溶媒が含まれます。 温度、圧力、pH などの反応条件は、所望の変換を実現するために慎重に制御されます .
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。 そのユニークな構造により、様々な官能化が可能になり、合成有機化学において価値のある化合物となっています .
生物学
生物学的研究において、[4-メチル-2-(3,4,5-トリメトキシフェニル)-1,3-チアゾール-5-イル][4-(ピリジン-2-イル)ピペラジン-1-イル]メタノンは、生物活性分子の可能性を検討されています。 抗菌、抗真菌、抗ウイルス活性のアッセイで有望な結果を示しています .
医学
医学において、この化合物は、その潜在的な治療効果について研究されています。 特定の癌細胞株に対して活性があることが示されており、創薬候補として検討されています .
産業
作用機序
[4-メチル-2-(3,4,5-トリメトキシフェニル)-1,3-チアゾール-5-イル][4-(ピリジン-2-イル)ピペラジン-1-イル]メタノンの作用機序は、特定の分子標的との相互作用に関与します。 細胞分裂やストレス応答経路に関与するチューブリンやヒートショックタンパク質90などの酵素を阻害することが示されています . この阻害は、細胞プロセスの破壊につながり、様々な研究で観察される治療効果をもたらします .
類似化合物との比較
類似化合物
- [4-メチル-2-(3,4,5-トリメトキシフェニル)-1,3-チアゾール-5-イル][4-(ピリジン-2-イル)ピペラジン-1-イル]メタノン
- [2-(3,4,5-トリメトキシフェニル)-1,3-チアゾール-5-イル][4-(ピリジン-2-イル)ピペラジン-1-イル]メタノン
- [4-メチル-2-(3,4,5-トリメトキシフェニル)-1,3-チアゾール-5-イル][4-(ピリジン-3-イル)ピペラジン-1-イル]メタノン
独自性
[4-メチル-2-(3,4,5-トリメトキシフェニル)-1,3-チアゾール-5-イル][4-(ピリジン-2-イル)ピペラジン-1-イル]メタノンの独自性は、特定の官能基の組み合わせにあります。これらの官能基は、明確な化学的および生物学的特性を付与します。 複数の分子標的と相互作用する能力により、研究と治療的応用の両方において、用途の広い化合物となっています .
特性
分子式 |
C23H26N4O4S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
[4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H26N4O4S/c1-15-21(23(28)27-11-9-26(10-12-27)19-7-5-6-8-24-19)32-22(25-15)16-13-17(29-2)20(31-4)18(14-16)30-3/h5-8,13-14H,9-12H2,1-4H3 |
InChIキー |
KHYSPLVJCUHCET-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12168474.png)
![N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B12168477.png)



![4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12168508.png)
![1-(4-methylbenzyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12168514.png)


![N-(2-(benzo[c][1,2,5]thiadiazol-5-ylamino)-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12168529.png)
![N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168532.png)

![2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168543.png)

